Cadmium epoxyoctadecanoate

Description

Cadmium epoxyoctadecanoate (CAS No. 26264-48-2) is a cadmium salt derived from epoxyoctadecanoic acid, characterized by an epoxy-functionalized 18-carbon fatty acid chain. This compound is structurally classified as a metal carboxylate, where cadmium (Cd²⁺) coordinates with the carboxylate group of the epoxy-modified stearic acid . It is regulated under EU chemical restrictions due to cadmium’s toxicity and environmental persistence . Applications historically included stabilizers in polymers and pigments, though its use has diminished due to regulatory constraints .

Properties

CAS No. |

26264-48-2 |

|---|---|

Molecular Formula |

C36H66CdO6 |

Molecular Weight |

707.3 g/mol |

IUPAC Name |

cadmium(2+);3-pentadecyloxirane-2-carboxylate |

InChI |

InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

ACAQBDAOZYQPKR-UHFFFAOYSA-L |

Canonical SMILES |

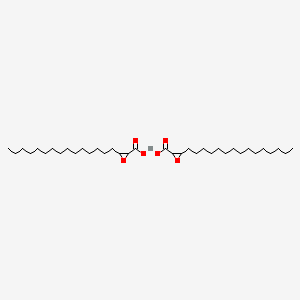

CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium epoxyoctadecanoate can be synthesized through the reaction of cadmium salts with epoxyoctadecanoic acid. The typical synthetic route involves the following steps:

Preparation of Epoxyoctadecanoic Acid: Octadecanoic acid is first epoxidized using a peracid, such as peracetic acid or m-chloroperbenzoic acid, to form epoxyoctadecanoic acid.

Formation of this compound: The epoxyoctadecanoic acid is then reacted with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete formation of the cadmium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Epoxidation: Large quantities of octadecanoic acid are epoxidized using industrial-scale reactors.

Cadmium Salt Formation: The epoxyoctadecanoic acid is then reacted with cadmium salts in large reaction vessels, with careful control of temperature and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cadmium epoxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The cadmium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

Substitution: Substitution reactions can be carried out using various metal salts or organic reagents in solvents like ethanol or acetone.

Major Products Formed

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols corresponding to the reduced epoxy group.

Substitution: New metal salts or organic derivatives of epoxyoctadecanoic acid.

Scientific Research Applications

Chemistry

- Organic Synthesis : Cadmium epoxyoctadecanoate serves as a reagent in organic synthesis. Its epoxy group allows for various chemical transformations, including oxidation and reduction reactions.

- Catalysis : It can be utilized as a catalyst in reactions involving the formation of diols or other derivatives from the epoxy group.

Biology

- Biological Interaction Studies : Research has been conducted on the interactions of this compound with cellular components, highlighting its potential effects on biological systems.

- Toxicology : Investigations into the toxicological impacts of cadmium compounds suggest that this compound may influence oxidative stress pathways within cells.

Medicine

- Drug Delivery Systems : The compound is being studied for its potential use in drug delivery systems due to its ability to interact with cellular membranes and proteins.

- Therapeutic Applications : Preliminary studies indicate possible therapeutic uses, although further research is required to establish efficacy and safety profiles.

Coatings and Lubricants

This compound is employed in the production of specialized coatings that require enhanced durability and chemical resistance. Its properties make it suitable for use in lubricants where stability under high temperatures is essential.

Material Science

The compound's unique chemical structure allows it to be used in the formulation of advanced materials with specific properties tailored for industrial applications.

Comparison of this compound with Similar Compounds

| Compound | Structure Features | Reactivity | Applications |

|---|---|---|---|

| This compound | Epoxy group present | High | Organic synthesis, catalysis |

| Cadmium Stearate | No epoxy group | Moderate | Lubricants, coatings |

| Cadmium Oleate | Unsaturated fatty acid | Variable | Coatings, surfactants |

| Cadmium Laurate | Shorter fatty acid chain | Lower | Lubricants |

Case Study 1: Biological Interaction

A study examined the effects of this compound on cellular oxidative stress. The findings indicated that exposure led to increased levels of reactive oxygen species, suggesting a potential mechanism for toxicity in biological systems .

Case Study 2: Industrial Application

In industrial settings, this compound has been used to enhance the performance of lubricants under extreme conditions. Tests demonstrated improved thermal stability compared to traditional lubricants without this compound, making it a valuable addition in high-performance applications .

Mechanism of Action

The mechanism of action of cadmium epoxyoctadecanoate involves its interaction with molecular targets and pathways within biological systems. Key aspects include:

Molecular Targets: The compound can interact with proteins, enzymes, and cellular membranes, affecting their function and structure.

Pathways Involved: It can influence signaling pathways, such as oxidative stress pathways, by generating reactive oxygen species (ROS) and disrupting cellular homeostasis.

Comparison with Similar Compounds

Cadmium Dodecanoate (Cadmium Laurate)

- Structure: Cd²⁺ salt of dodecanoic acid (12-carbon chain).

- Applications : Used as a lubricant and PVC stabilizer.

- Regulatory Status: Listed under EU Annex XVII restrictions, similar to cadmium epoxyoctadecanoate .

- Key Difference: Shorter carbon chain length reduces thermal stability compared to epoxyoctadecanoate derivatives .

Cadmium Octadecanoate (Cadmium Stearate)

- Structure : Cd²⁺ salt of stearic acid (18-carbon chain).

- Applications : Common in plastics and rubber industries for its stabilizing properties.

- Regulatory Status : Restricted under REACH due to cadmium content .

- Key Difference: Lacks the epoxy functional group, resulting in lower reactivity and altered solubility compared to this compound .

Cadmium Oxalate (CdC₂O₄)

- Structure : Cd²⁺ salt of oxalic acid (dicarboxylic acid).

- Applications: Limited industrial use; studied for its photodegradation properties.

- Regulatory Status: Listed in ECHA’s inventory (EC No. 212-408-8) with stringent handling guidelines .

- Key Difference: Smaller anion size and higher solubility in water compared to fatty acid derivatives like epoxyoctadecanoate .

Functional Comparison: Physical and Chemical Properties

Analytical and Industrial Research Findings

- Analytical Methods : Cadmium content in these compounds is quantified using AAS (Atomic Absorption Spectroscopy) and AES-ICP (Inductively Coupled Plasma Atomic Emission Spectroscopy), with AES-ICP showing higher precision for trace detection .

- Toxicity Profile: All cadmium carboxylates exhibit high toxicity (carcinogenic, nephrotoxic), but epoxyoctadecanoate’s lower volatility may reduce inhalation risks compared to cadmium oxide or chloride .

- Industrial Phase-Out: Toyota’s banned substances list includes this compound, reflecting industry trends toward non-cadmium alternatives (e.g., zinc or calcium-based stabilizers) .

Biological Activity

Cadmium epoxyoctadecanoate is a compound of significant interest due to its potential biological activities and implications for human health. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, oxidative stress, and reproductive health. The findings are supported by various case studies and research data.

Biological Activity Overview

Cadmium (Cd) is a heavy metal known for its toxicological properties. Its compounds, including this compound, have been studied for their biological effects, particularly in relation to oxidative stress and reproductive toxicity.

Cadmium exposure has been linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage. The following mechanisms have been identified:

- Oxidative Stress Induction : Cadmium can disrupt cellular redox balance, leading to increased ROS production. This process is associated with lipid peroxidation, DNA damage, and protein modification .

- Epigenetic Modifications : Research indicates that cadmium exposure can result in DNA methylation changes, particularly affecting genes related to fertility. For instance, MT1A methylation has been identified as a strong predictor of idiopathic male infertility .

Case Studies

- Cadmium Exposure and Male Infertility : A study conducted in Egypt examined the relationship between environmental cadmium exposure through mussel consumption and male infertility. The results indicated that infertile men had significantly higher levels of cadmium in their blood and semen compared to fertile controls. This exposure correlated with increased oxidative stress markers and altered MT1A methylation patterns .

- Cellular Response to Cadmium : In vitro studies have shown that cadmium can induce apoptosis in various cell lines through ROS-mediated pathways. For example, Jurkat T cells treated with cadmium exhibited increased cell death and altered expression of inflammatory cytokines .

Table of Biological Effects

Oxidative Stress and Cellular Damage

Cadmium compounds are known to generate oxidative stress, which can lead to significant cellular damage. The biological production of reactive species such as hydrogen peroxide (H₂O₂) has been documented as a key factor in cadmium's toxicity. The decomposition of lipid hydroperoxides into free radicals further exacerbates cellular injury .

Implications for Human Health

The implications of cadmium exposure extend beyond immediate toxicity; chronic exposure has been linked to various health issues, including reproductive disorders. The aforementioned study highlights how environmental cadmium can contribute to male infertility through mechanisms involving oxidative stress and epigenetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.